L-Lysine-13C6 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

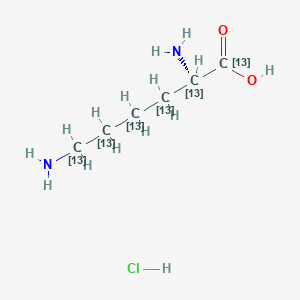

L-Lysine-13C6 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 188.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Proteomics and Protein Labeling

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Lysine-13C6 hydrochloride is predominantly used in SILAC experiments, which facilitate the quantitative analysis of proteins in complex biological samples. By incorporating this labeled lysine into proteins during cell culture, researchers can distinguish between proteins from different experimental conditions based on their mass differences in mass spectrometry (MS) analyses.

Case Study: Protein Expression Analysis

A study utilized L-Lysine-13C6 in SILAC to analyze protein expression changes in neuro-2a cells treated with GFKP-19. The results demonstrated significant alterations in the phosphoproteomic profile, indicating the compound's utility in studying post-translational modifications and signaling pathways .

Metabolomics

Tracking Metabolic Pathways

This compound has been employed to trace lysine metabolism across various organs. Its incorporation into metabolic pathways allows for the identification of lysine-derived metabolites, which are crucial for understanding physiological processes and disease mechanisms.

Case Study: Kidney Protection in Hypertension

In a recent study, researchers fed mice a diet supplemented with L-Lysine-13C6 to investigate its role in kidney protection against hypertension-induced damage. The analysis revealed that lysine metabolism was accelerated, leading to the formation of protective metabolites. This study highlighted how isotopic labeling can uncover previously unrecognized metabolic pathways and their implications for disease .

Biochemical Research

Investigating Enzyme Activity

This compound is also used to study enzyme kinetics and mechanisms. By labeling lysine residues within substrate molecules, researchers can monitor how enzymes interact with these substrates and how modifications affect enzymatic activity.

Application Example: Lysine Racemase Characterization

The compound has been utilized to characterize lysine racemase through SILAC techniques, allowing for detailed insights into enzyme specificity and catalytic mechanisms .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Studies

Due to its stable isotopic composition, this compound is suitable for NMR studies aimed at elucidating protein structures and dynamics. The distinct chemical shifts produced by the labeled carbon atoms enable researchers to gather information about molecular interactions and conformational changes.

特性

CAS番号 |

117614-94-5 |

|---|---|

分子式 |

C6H15ClN2O2 |

分子量 |

188.6 g/mol |

IUPAC名 |

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |

InChIキー |

BVHLGVCQOALMSV-BOBMYJBMSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

異性体SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl |

正規SMILES |

C(CCN)CC(C(=O)O)N.Cl |

同義語 |

L-LYSINE-13C6 HCL 98 ATOM% 13C 95% CHE& |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。